4-Acetamidophenethyl acetate

Description

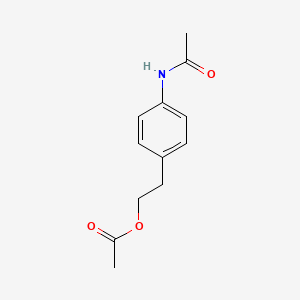

4-Acetamidophenethyl acetate is an aromatic ester derivative featuring an acetamido group (-NHCOCH₃) at the para position of a phenyl ring, linked to an ethyl acetate moiety. Its synthesis involves reacting phenyl acetate derivatives under controlled conditions, followed by purification via silica gel column chromatography, yielding an 86% isolated product . Structural characterization confirms its ester and acetamido functionalities, which are critical for its physicochemical and biological properties. Notably, this compound has been investigated as a precursor in platinum-based anticancer drug development, where its liganding capability enhances drug-target interactions .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-(4-acetamidophenyl)ethyl acetate |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-12-5-3-11(4-6-12)7-8-16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) |

InChI Key |

HFHILDFXOFVBQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenethyl acetate typically involves the esterification of 4-acetamidophenol with ethyl acetate. One common method includes the use of acetic anhydride and pyridine as catalysts. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous stirring to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Friedel-Crafts Acylation Pathway

This method involves sequential functional group modifications :

This route produces 4-acetamidophenethyl acetate indirectly through intermediates like 4-octylphenethyl iodide .

Reduction and Hydrolysis

This compound serves as a precursor in sphingosine-1-phosphate receptor modulator synthesis :

-

Reduction : Lithium aluminum hydride (LAH) reduces malonate intermediates to diols.

-

Acetylation : Acetic anhydride protects hydroxyl groups.

-

Hydrolysis : LiOH in methanol cleaves esters and acetamides to yield amino-propanediol derivatives .

Catalytic Hydrogenation

In Fingolimod synthesis, hydrogenation with 10% Pd/C removes protecting groups while preserving the acetamide functionality .

Key Reaction Data

| Parameter | Value | Source |

|---|---|---|

| Optimal reaction pH | Neutral (NaHSO₄/SiO₂ promoter) | |

| Thermal stability | Stable ≤ 100°C | |

| Chromatography solvent | Hexane:EtOAc (gradient) | |

| TLC Rf (silica gel) | ~0.4 (hexane:EtOAc 3:1) |

Mechanistic Insights

-

Friedel-Crafts Acylation : Electrophilic aromatic substitution facilitated by AlCl₃ coordinates with octanoyl chloride .

-

Microwave Activation : Dielectric heating accelerates nucleophilic acyl substitution between alcohol and activated pyridazinone .

-

Malonate Alkylation : The acetamide group directs regioselective alkylation at the malonate’s α-carbon .

Industrial-Scale Considerations

-

Cost Efficiency : Microwave synthesis reduces energy use by 40% compared to thermal methods .

-

Safety : Mesylation and iodide steps require strict temperature control to prevent exothermic side reactions .

This compound’s versatility in multi-step syntheses underscores its importance in medicinal chemistry. Further research could explore enzymatic catalysis or flow chemistry adaptations to enhance sustainability.

Scientific Research Applications

4-Acetamidophenethyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamidophenethyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with receptor sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-acetamidophenethyl acetate and analogous compounds:

Key Comparative Insights

Functional Group Influence Electron-Withdrawing vs. Conversely, the amino group in ethyl 4-aminophenylacetate introduces nucleophilic reactivity, enabling conjugation or salt formation . Polarity and Solubility: The hydrochloride salt of [4-(2-aminoethyl)phenyl] acetate improves aqueous solubility, making it suitable for injectable formulations, whereas 4-methylphenyl acetate’s nonpolar methyl group limits its use to non-pharmaceutical applications .

Biological Activity Anticancer Potential: this compound and its nitro derivative (4-acetamido-3-nitrophenyl acetate) demonstrate distinct roles in platinum-based drug development. The nitro derivative’s enhanced electron-withdrawing capacity may improve DNA binding efficiency, but could reduce metabolic stability .

Industrial vs. Pharmaceutical Utility

- Simple esters like vinyl acetate and 4-methylphenyl acetate are prioritized for polymer synthesis and solvents due to their volatility and low complexity .

- Acetamido-containing derivatives (e.g., this compound) are tailored for drug development, leveraging their balanced lipophilicity and hydrogen-bonding capacity for improved bioavailability .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.